molecular formula C16H25NO5S B8451713 2-((tert-Butoxycarbonyl)amino)ethyl 2,4,6-trimethylbenzenesulfonate CAS No. 473584-10-0

2-((tert-Butoxycarbonyl)amino)ethyl 2,4,6-trimethylbenzenesulfonate

Cat. No. B8451713
Key on ui cas rn: 473584-10-0
M. Wt: 343.4 g/mol
InChI Key: PBZZGDPOFJLGAA-UHFFFAOYSA-N
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Patent
US07217708B2

Procedure details

Triethylamine (65 mL, 465.3 mmole, 1.5 eq) was added in one portion to a solution of tert-butyl N-(2-hydroxyethyl)carbamate (50.11 g, 310.2 mmole, 1.0 eq.) in dichloromethane (250 mL, 5 vols). The solution was cooled to −10° C. and trimethylamine hydrochloride (14.84 g, 155.1 mmole, 0.5 eq.) was added in one portion. The resultant mixture was cooled further to −15° C., stirred for 5 minutes, then treated with a solution of mesitylenesulfonyl chloride (74.74 g, 341.2 mmole, 1.1 eq) in dichloromethane (250 mL, 5 vols), over 28 minutes such that the internal temperature remained below −10° C. Once the addition was complete a precipitate had formed and the mixture was stirred at −10° C. for a further 30 minutes. Water (400 mL, 8 vols) was added and all of the precipitate dissolved. The mixture was stirred rapidly for 5 minutes, and then the two layers were separated. A solvent swap from dichloromethane to isopropanol was carried out by distillation at reduced pressure. Solvent was removed (450 mL) and replaced with iso-propanol (450 mL (initial pressure was 450 mbar, b.p. 24° C.; final pressure was 110 mbar, b.p. 36° C.). At the end of the distillation, solvent (150 mL) was removed to bring the volume down to 350 mL (7 vols with respect to the amount of tert-butyl N-(2-hydroxyethyl)carbamate used). The solution was cooled to 25° C., then water (175 mL) was added slowly with stirring, causing the solution gradually to turn cloudy. No solid had precipitated at this stage. More water (125 mL) was added, and a solid precipitate started to form after about 75 mL had been added. The internal temperature rose from 25° C. to 31° C. The mixture was stirred slowly and cooled to 7° C. The solid was collected by filtration, washed with iso-propanol:water (1:1, 150 mL) and dried in vacuo at 40° C. for 21 hours to give the sub-title compound as a white crystalline solid (92.54 g, 87%).
Quantity
65 mL
Type
reactant
Reaction Step One
Quantity
50.11 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
14.84 g
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
74.74 g
Type
reactant
Reaction Step Four
Quantity
250 mL
Type
solvent
Reaction Step Four
Name
Quantity
400 mL
Type
solvent
Reaction Step Five
Yield
87%

Identifiers

REACTION_CXSMILES
C(N(CC)CC)C.[OH:8][CH2:9][CH2:10][NH:11][C:12](=[O:18])[O:13][C:14]([CH3:17])([CH3:16])[CH3:15].Cl.CN(C)C.[C:24]1([CH3:36])[CH:29]=[C:28]([CH3:30])[CH:27]=[C:26]([CH3:31])[C:25]=1[S:32](Cl)(=[O:34])=[O:33]>ClCCl.O>[CH3:36][C:24]1[CH:29]=[C:28]([CH3:30])[CH:27]=[C:26]([CH3:31])[C:25]=1[S:32]([O:8][CH2:9][CH2:10][NH:11][C:12]([O:13][C:14]([CH3:15])([CH3:17])[CH3:16])=[O:18])(=[O:33])=[O:34] |f:2.3|

Inputs

Step One
Name
Quantity
65 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
50.11 g
Type
reactant
Smiles
OCCNC(OC(C)(C)C)=O
Name
Quantity
250 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
14.84 g
Type
reactant
Smiles
Cl.CN(C)C
Step Three
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
74.74 g
Type
reactant
Smiles
C1(=C(C(=CC(=C1)C)C)S(=O)(=O)Cl)C
Name
Quantity
250 mL
Type
solvent
Smiles
ClCCl
Step Five
Name
Quantity
400 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-10 °C
Stirring
Type
CUSTOM
Details
stirred for 5 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
remained below −10° C
ADDITION
Type
ADDITION
Details
Once the addition
CUSTOM
Type
CUSTOM
Details
had formed
STIRRING
Type
STIRRING
Details
the mixture was stirred at −10° C. for a further 30 minutes
Duration
30 min
DISSOLUTION
Type
DISSOLUTION
Details
all of the precipitate dissolved
STIRRING
Type
STIRRING
Details
The mixture was stirred rapidly for 5 minutes
Duration
5 min
CUSTOM
Type
CUSTOM
Details
the two layers were separated
DISTILLATION
Type
DISTILLATION
Details
A solvent swap from dichloromethane to isopropanol was carried out by distillation at reduced pressure
CUSTOM
Type
CUSTOM
Details
Solvent was removed (450 mL)
DISTILLATION
Type
DISTILLATION
Details
At the end of the distillation, solvent (150 mL)
CUSTOM
Type
CUSTOM
Details
was removed
TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled to 25° C.
ADDITION
Type
ADDITION
Details
water (175 mL) was added slowly
STIRRING
Type
STIRRING
Details
with stirring
CUSTOM
Type
CUSTOM
Details
No solid had precipitated at this stage
ADDITION
Type
ADDITION
Details
More water (125 mL) was added
CUSTOM
Type
CUSTOM
Details
to form after about 75 mL
ADDITION
Type
ADDITION
Details
had been added
CUSTOM
Type
CUSTOM
Details
rose from 25° C. to 31° C
STIRRING
Type
STIRRING
Details
The mixture was stirred slowly
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 7° C
FILTRATION
Type
FILTRATION
Details
The solid was collected by filtration
WASH
Type
WASH
Details
washed with iso-propanol:water (1:1, 150 mL)
CUSTOM
Type
CUSTOM
Details
dried in vacuo at 40° C. for 21 hours
Duration
21 h

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
CC1=C(C(=CC(=C1)C)C)S(=O)(=O)OCCNC(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 92.54 g
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 86.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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